![molecular formula C8H6N4O3 B13094175 [4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione CAS No. 35612-19-2](/img/structure/B13094175.png)
[4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4,4’-Bipyrimidine]-2,2’,6(1H,3H,3’H)-trione is a heterocyclic compound with a unique structure that includes two pyrimidine rings connected by a single bond
Preparation Methods
The synthesis of [4,4’-Bipyrimidine]-2,2’,6(1H,3H,3’H)-trione typically involves multi-step reactions. One common method includes the condensation of 2-methoxyaniline with dipyrimidine, followed by oxidation to yield the target compound . Industrial production methods often involve similar multi-step processes, ensuring high purity and yield.
Chemical Reactions Analysis
[4,4’-Bipyrimidine]-2,2’,6(1H,3H,3’H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acetonitrile, DMF, and Cs2CO3 . Major products formed from these reactions include various substituted bipyrimidine derivatives.
Scientific Research Applications
[4,4’-Bipyrimidine]-2,2’,6(1H,3H,3’H)-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [4,4’-Bipyrimidine]-2,2’,6(1H,3H,3’H)-trione involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
[4,4’-Bipyrimidine]-2,2’,6(1H,3H,3’H)-trione can be compared with other similar compounds such as:
2,2’-Bipyrimidine: This compound has a similar structure but differs in the position of the nitrogen atoms.
4,4’-Bipyridine: Another related compound with a different arrangement of nitrogen atoms.
Quinazolinones: These compounds have a benzene ring fused with a pyrimidine ring and exhibit various biological activities.
The uniqueness of [4,4’-Bipyrimidine]-2,2’,6(1H,3H,3’H)-trione lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
35612-19-2 |
|---|---|
Molecular Formula |
C8H6N4O3 |
Molecular Weight |
206.16 g/mol |
IUPAC Name |
6-(2-oxo-1H-pyrimidin-6-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6N4O3/c13-6-3-5(11-8(15)12-6)4-1-2-9-7(14)10-4/h1-3H,(H,9,10,14)(H2,11,12,13,15) |
InChI Key |
CFSOLYYMXDWFTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)N=C1)C2=CC(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


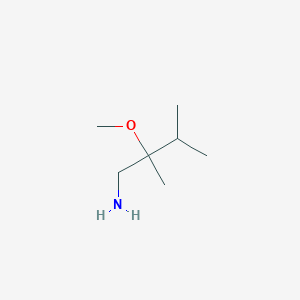

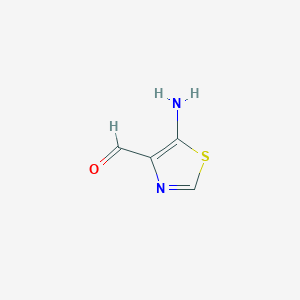

![Isothiazolo[5,4-d]pyrimidine](/img/structure/B13094116.png)
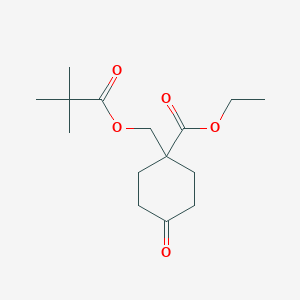
![tetraazanium;[[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13094126.png)
![5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13094136.png)
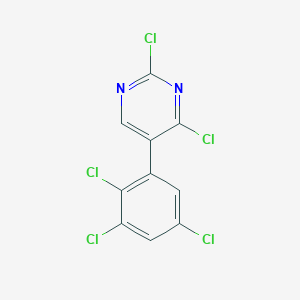
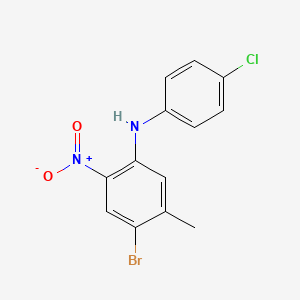

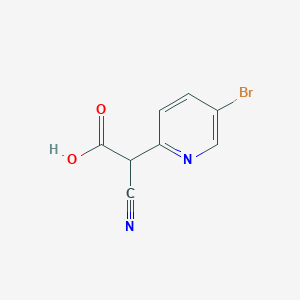
![1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone](/img/structure/B13094186.png)
![7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one](/img/structure/B13094190.png)
